
4-Androstenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4-Androstenediol primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of masculine characteristics.
Mode of Action
This compound interacts with its target, the androgen receptor, by acting as a weak partial agonist In the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound can have antagonistic actions, behaving more like an antiandrogen .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of testosterone. It is converted to testosterone through a biochemical pathway that involves the reduction of the 17-keto group (by 17-hydroxysteroid dehydrogenases) and the oxidation of the 3-beta hydroxyl group to a 3-keto group (by 3-hydroxysteroid dehydrogenases) . This conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .
Result of Action
The primary result of this compound’s action is the production of testosterone, a key hormone in the development and maintenance of male secondary sexual characteristics . As a weak partial agonist of the androgen receptor, this compound can also induce androgenic effects, although to a lesser extent than testosterone .
Biochemical Analysis
Biochemical Properties
4-Androstenediol is converted to testosterone at a rate of about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway . It interacts with enzymes, proteins, and other biomolecules in this conversion process .
Cellular Effects
This compound has androgenic effects, acting as a weak partial agonist of the androgen receptor . Due to its lower intrinsic activity in comparison, in the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound has antagonistic actions, behaving more like an antiandrogen .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to testosterone through a specific enzymatic pathway .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts it to testosterone . It interacts with enzymes in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Androstenediol can be synthesized from phytosterols through microbial transformation. Mycobacterium strains, such as Mycobacterium neoaurum, are commonly used for this purpose. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further reduced to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized to enhance the yield and purity of the product. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Androstenediol undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione.
Reduction: Conversion from 4-androstene-3,17-dione to this compound.
Substitution: Reactions involving the hydroxyl groups at positions 3 and 17.
Common Reagents and Conditions:
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: 4-androstene-3,17-dione.
Reduction: this compound.
Scientific Research Applications
4-Androstenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role in the biosynthesis of testosterone and its effects on androgen and estrogen receptors.
Medicine: Investigated for its potential use in hormone replacement therapy and as a performance-enhancing substance.
Industry: Utilized in the production of steroidal pharmaceuticals and supplements.
Comparison with Similar Compounds
5-Androstenediol: Another isomer of androstenediol, which is less androgenic and more estrogenic compared to 4-androstenediol.
Androstenedione: A precursor to both testosterone and estrone, with a different enzymatic pathway for conversion.
Dehydroepiandrosterone (DHEA): A steroid hormone that serves as a precursor to androstenediol and other androgens and estrogens
Uniqueness: this compound is unique due to its higher conversion rate to testosterone compared to other similar compounds. This makes it a more potent precursor for testosterone synthesis, which is why it is often preferred in research and industrial applications .
Properties
CAS No. |
1156-92-9 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
BTTWKVFKBPAFDK-UALLODJUSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Isomeric SMILES |
C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Appearance |
Powder |
Key on ui other cas no. |
1156-92-9 |
physical_description |
Solid |
Synonyms |
(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




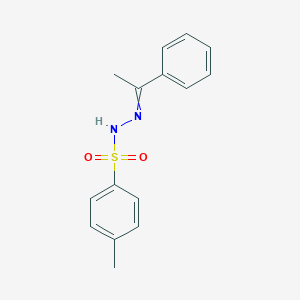


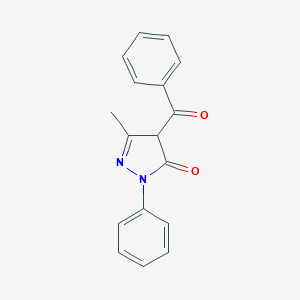
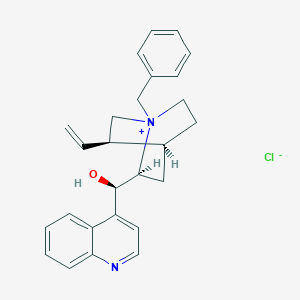

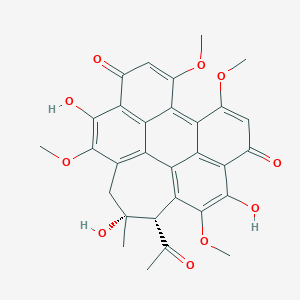

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
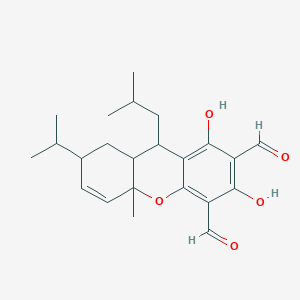

![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
